4-Bromo-2-(methylthio)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole
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Overview
Description
4-Bromo-2-(methylthio)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole is a complex organic compound that belongs to the imidazole family This compound is characterized by the presence of a bromine atom, a methylthio group, and a trimethylsilyl-ethoxy-methyl group attached to the imidazole ring
Preparation Methods
The synthesis of 4-Bromo-2-(methylthio)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the imidazole core, followed by the introduction of the bromine, methylthio, and trimethylsilyl-ethoxy-methyl groups. Common reagents used in these reactions include brominating agents, thiolating agents, and silylating agents. The reaction conditions may vary, but they generally require controlled temperatures and the use of solvents such as dichloromethane or tetrahydrofuran.
Chemical Reactions Analysis
4-Bromo-2-(methylthio)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole undergoes various types of chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of a debrominated product.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or alkoxides, to form new derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-Bromo-2-(methylthio)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a lead compound for the design of new therapeutic agents.
Industry: It is used in the development of novel materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-Bromo-2-(methylthio)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells. The exact mechanism of action is often elucidated through detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
4-Bromo-2-(methylthio)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole can be compared with other similar compounds, such as:
2-Bromo-4-methyl-6-nitrophenol: This compound also contains a bromine atom and a methyl group, but it has different functional groups and a different core structure.
4-Bromo-2-ethylaniline: This compound has a bromine atom and an ethyl group attached to an aniline core, making it structurally similar but functionally different.
Properties
Molecular Formula |
C10H19BrN2OSSi |
---|---|
Molecular Weight |
323.33 g/mol |
IUPAC Name |
2-[(4-bromo-2-methylsulfanylimidazol-1-yl)methoxy]ethyl-trimethylsilane |
InChI |
InChI=1S/C10H19BrN2OSSi/c1-15-10-12-9(11)7-13(10)8-14-5-6-16(2,3)4/h7H,5-6,8H2,1-4H3 |
InChI Key |
ASVKPXFBTXTIFO-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)CCOCN1C=C(N=C1SC)Br |
Origin of Product |
United States |
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